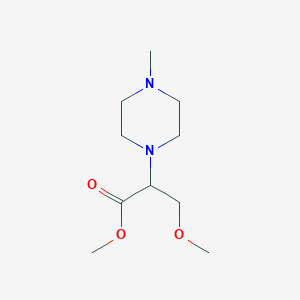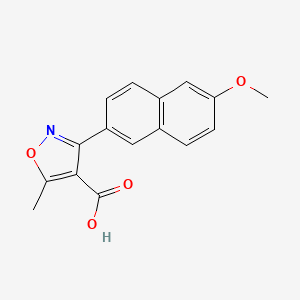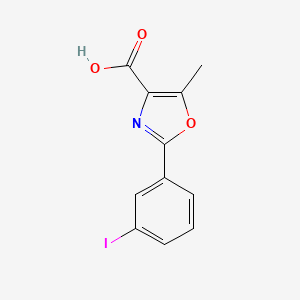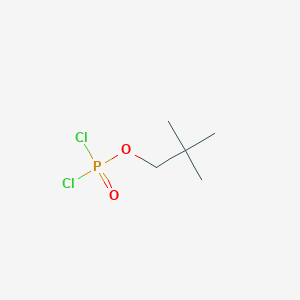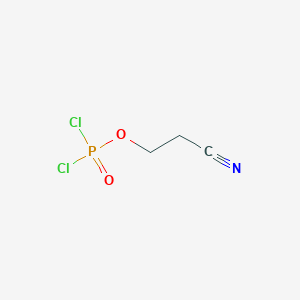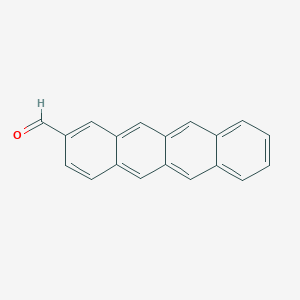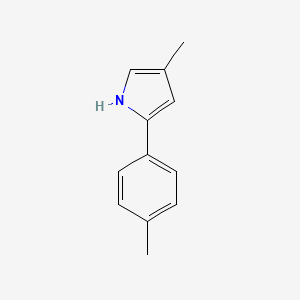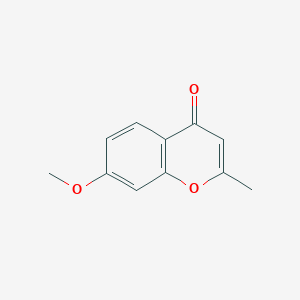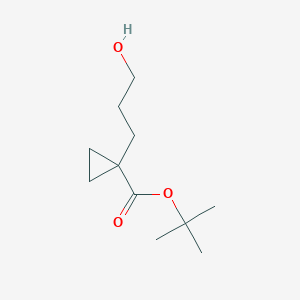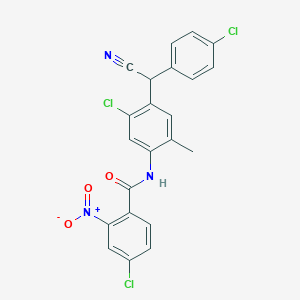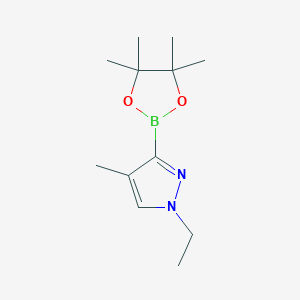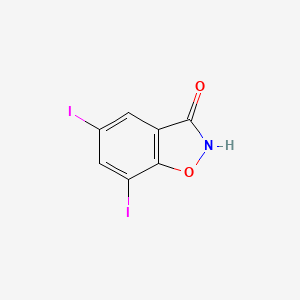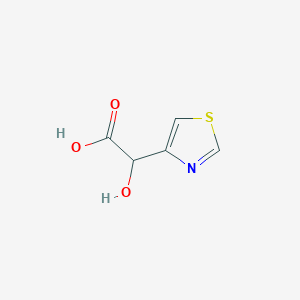![molecular formula C14H17NO5 B13704527 Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)
Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32690977 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of MFCD32690977 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving methanesulfonate and other reagents . The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the final product .
Chemical Reactions Analysis
MFCD32690977 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, leading to the formation of quaternary ammonium cations . These reactions are typically conducted under ambient conditions without the need for traditional chemical catalysts or oxidants . The major products formed from these reactions include amine N-oxides and quaternary ammonium compounds .
Scientific Research Applications
MFCD32690977 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in the study of cellular mechanisms and pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in drug development. Industrially, MFCD32690977 is utilized in the production of various chemical products due to its stability and reactivity .
Mechanism of Action
The mechanism of action of MFCD32690977 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical reactions that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
MFCD32690977 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with triazolo ring structures and methanesulfonate groups . What sets MFCD32690977 apart is its unique combination of stability, reactivity, and solubility, making it particularly suitable for a wide range of applications .
Properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 6-oxo-4,5-dihydrocyclopenta[b]pyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-9(12(17)19-4)7-8-5-6-10(16)11(8)15/h7H,5-6H2,1-4H3 |
InChI Key |
ORDPCGBDBMDCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C(=O)CC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxobenzo[d]isothiazole-2(3H)-carboxamide](/img/structure/B13704448.png)
